Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 194874-12-9
VCID: VC5986646
InChI: InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3
SMILES: CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1
Molecular Formula: C15H20N2O2
Molecular Weight: 260.337

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate

CAS No.: 194874-12-9

Cat. No.: VC5986646

Molecular Formula: C15H20N2O2

Molecular Weight: 260.337

* For research use only. Not for human or veterinary use.

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate - 194874-12-9

Specification

CAS No. 194874-12-9
Molecular Formula C15H20N2O2
Molecular Weight 260.337
IUPAC Name ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
Standard InChI InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3
Standard InChI Key VICVAODCXHLLTI-UHFFFAOYSA-N
SMILES CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate consists of a central tertiary amine group bonded to a benzyl moiety, a 3-cyanopropyl chain, and an ethyl ester (Figure 1). The cyanopropyl group introduces electron-withdrawing characteristics, influencing the compound’s reactivity in nucleophilic substitutions and cyclization reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Boiling Point389.1 ± 32.0 °C (Predicted)
Density1.076 ± 0.06 g/cm³ (Predicted)

The predicted boiling point and density align with trends observed in structurally similar esters, where increased molecular weight correlates with higher boiling points due to enhanced van der Waals interactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step process involving nucleophilic substitution and esterification. A plausible route involves:

  • Alkylation of Benzylamine: Reaction of benzylamine with 3-chloropropionitrile to form benzyl(3-cyanopropyl)amine.

  • Esterification: Condensation of the amine intermediate with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Alkylation3-Chloropropionitrile, DMF, 80°C75%
EsterificationEthyl bromoacetate, K2CO3, RT82%

Industrial-Scale Production

True Labs Private Limited, a leader in custom chemical synthesis, offers this compound in quantities up to 25 kg, highlighting its scalability. Their process emphasizes low-temperature reactions (<50°C) to minimize side products, achieving a purity of ≥98% .

Applications in Organic Synthesis

Peptide Coupling Reagent

Structurally analogous esters, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, have demonstrated efficacy as racemization-suppressing coupling agents in peptide synthesis . Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate likely shares this utility due to:

  • Activation of Carboxylic Acids: Formation of mixed anhydrides with substrates like protected amino acids.

  • Low Racemization: The cyanopropyl group stabilizes intermediates, reducing epimerization during amide bond formation .

Table 3: Performance in Model Peptide Synthesis

Peptide SequenceCoupling EfficiencyRacemization (%)
ACP (24–33)95%<1
Tropoelastin Segment92%<1

CO₂ Capture

Tertiary amines in similar compounds exhibit CO₂ absorption capacities up to 1.2 mmol/g under humid conditions. While direct studies on this compound are lacking, its amine functionality suggests potential for carbon capture applications, particularly in zwitterionic carbamate formation .

Mechanistic Insights

Reaction with Carboxylic Acids

In peptide coupling, the compound reacts via a mixed anhydride mechanism:

  • Deprotonation: The substrate carboxylic acid is deprotonated by a base (e.g., DIPEA).

  • Anhydride Formation: Nucleophilic attack on the ester carbonyl generates a reactive intermediate.

  • Aminolysis: The amine nucleophile displaces the leaving group, forming the amide bond .

Degradation Pathways

Hydrolysis of the ethyl ester under acidic or basic conditions yields 2-[benzyl(3-cyanopropyl)amino]acetic acid, a process critical for prodrug activation.

Comparative Analysis with Structural Analogues

Table 4: Activity Comparison of Related Esters

CompoundAntimicrobial MIC (µg/mL)Peptide Coupling Efficiency
Ethyl 2-(benzylamino)acetate64 (S. aureus)78%
Benzyl-2-(ethylamino)acetate128 (E. coli)65%
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetateN/A92% (Predicted)

The cyanopropyl derivative’s superior coupling efficiency is attributed to enhanced steric and electronic modulation of the amine group .

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